tert-Butyl peroxynitrate

Description

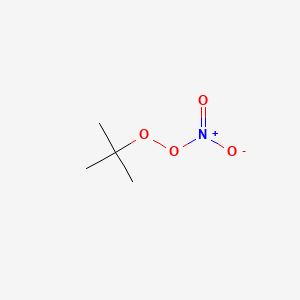

Structure

3D Structure

Properties

CAS No. |

42829-58-3 |

|---|---|

Molecular Formula |

C4H9NO4 |

Molecular Weight |

135.12 g/mol |

IUPAC Name |

(2-methylpropan-2-yl)oxy nitrate |

InChI |

InChI=1S/C4H9NO4/c1-4(2,3)8-9-5(6)7/h1-3H3 |

InChI Key |

DOVINNYOVJDFQY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OO[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C)OO[N+](=O)[O-] |

Other CAS No. |

42829-58-3 |

Synonyms |

tert-butyl peroxynitrate |

Origin of Product |

United States |

Formation Pathways and Chemical Synthesis Methodologies of Tert Butyl Peroxynitrate

Atmospheric Formation Mechanisms

In the Earth's atmosphere, tert-butyl peroxynitrate is primarily formed through a series of radical-driven reactions involving both natural and anthropogenic precursor molecules.

Radical-Radical Recombination Reactions with Nitrogen Dioxide

The principal atmospheric formation route for this compound involves the recombination of the tert-butylperoxy radical (t-BuO₂) with nitrogen dioxide (NO₂). copernicus.orgrsc.org This reaction is a key termination step in certain atmospheric radical cycles. The tert-butylperoxy radical itself is generated from the oxidation of volatile organic compounds (VOCs) containing the tert-butyl group.

The formation and decomposition of alkyl peroxynitrates like this compound are temperature-dependent, with the equilibrium shifting towards the peroxynitrate product at lower temperatures. rsc.org This makes its formation more significant under colder atmospheric conditions. rsc.org These peroxynitrate compounds are thermally unstable and can decompose back into their precursor radicals. copernicus.orgcopernicus.org

Photochemical Oxidation of Volatile Organic Compound Precursors in Simulated Atmospheres

The generation of this compound in the atmosphere is intrinsically linked to the photochemical oxidation of volatile organic compounds (VOCs). researchgate.netmdpi.comepa.govnih.gov VOCs, emitted from both natural and man-made sources, undergo oxidation initiated by photochemically generated radicals like the hydroxyl radical (OH). researchgate.netepa.gov This initial reaction often leads to the formation of organic peroxy radicals (RO₂). researchgate.net In environments with high concentrations of nitrogen oxides (NOx), these peroxy radicals, including the tert-butylperoxy radical, can react with nitrogen dioxide (NO₂) to form peroxynitrates. copernicus.orgcopernicus.org

Laboratory simulations of atmospheric conditions have demonstrated the formation of various peroxy alkyl nitrates through the photo-oxidation of alkanes in the presence of chlorine atoms (as a substitute for OH radicals) and nitrogen oxides. tandfonline.com These studies confirm that the fundamental reaction pathways observed in simulated environments are relevant to real-world atmospheric chemistry.

Role of Specific Alkyl Radical and Hydroperoxide Precursors in Atmospheric Formation

The formation of this compound is dependent on the presence of specific precursor molecules that can generate the necessary tert-butylperoxy radical. One significant precursor is tert-butyl hydroperoxide (t-BuOOH). nih.govresearchgate.netpharmacompass.comacs.org The reaction between peroxynitrite (ONOO⁻) and tert-butyl hydroperoxide has been shown to produce singlet molecular oxygen, indicating complex reactive pathways. nih.gov Furthermore, tert-butyl hydroperoxide can induce peroxynitrite-dependent cellular responses, highlighting the interplay between these reactive species. researchgate.net

The oxidation of n-butyl formate (B1220265) in the atmosphere, initiated by chlorine atoms in the presence of nitrogen dioxide, has been shown to produce a variety of products, including a peroxynitrate, demonstrating how different organic molecules can serve as precursors to this class of compounds. conicet.gov.ar The degradation of various VOCs ultimately leads to a cascade of radical reactions that can result in the formation of different peroxynitrates.

Controlled Laboratory Synthesis Methodologies for Research Investigations

For detailed study, this compound can be synthesized in the laboratory using specific chemical routes.

Chemical Routes from Alkyl Nitrites and Related Compounds

A common laboratory method for generating species related to this compound involves the use of tert-butyl nitrite (B80452) (t-BuONO). nih.govnih.govbeilstein-journals.orgdtic.mil For instance, the reaction of tert-butyl nitrite with phenols can lead to nitration through the formation of O-nitrosyl intermediates, which then undergo homolysis and oxidation. nih.gov While this specific reaction produces nitro-phenols, it demonstrates the reactivity of tert-butyl nitrite in generating radical species and nitric oxide, which are key components in the formation of peroxynitrates.

In some cases, the reaction of alcohols with tert-butyl nitrite has been investigated for the synthesis of nitrate (B79036) esters. dtic.mil However, direct conversion is not always achieved, with nitrosyl transfer often being the primary outcome. dtic.mil The generation of nitrate esters from alkenes using tert-butyl nitrite often proceeds through a peroxide intermediate that rearranges to a peroxynitrite before forming the final product. dtic.mil

Generation from Alkene Functionalization Reactions

Multifunctionalization reactions of alkenes provide another pathway for the synthesis of related compounds and demonstrate the underlying radical chemistry. The aerobic radical multifunctionalization of aliphatic alkenes using tert-butyl nitrite and molecular oxygen can produce nitrated γ-lactols. nih.govbeilstein-journals.orgrsc.org A proposed mechanism involves the addition of nitrogen dioxide (generated from the aerobic decomposition of tert-butyl nitrite) to the alkene. The resulting carbon-centered radical is trapped by molecular oxygen to form a peroxy radical. This peroxy radical then reacts with tert-butyl nitrite to generate a peroxynitrite intermediate (ROONO), which subsequently forms an alkoxy radical. nih.govbeilstein-journals.org

Furthermore, the nitration-peroxidation of alkenes using tert-butyl nitrite and tert-butyl hydroperoxide has been developed as a method to synthesize β-peroxyl nitroalkanes. acs.org The proposed mechanism involves the generation of nitrogen dioxide and peroxyl radicals from the respective starting materials. acs.org These examples of alkene functionalization highlight the utility of tert-butyl nitrite and related compounds in generating the necessary radical intermediates for the formation of complex nitrogen and oxygen-containing functional groups.

Interactive Data Table: Precursors and Reaction Types

| Precursor Class | Specific Precursor | Reaction Type | Product Class | Reference(s) |

| Alkyl Nitrites | tert-Butyl Nitrite | Aerobic Radical Multifunctionalization | Nitrated γ-lactols | nih.govbeilstein-journals.orgrsc.org |

| Alkenes | Aliphatic Alkenes | Nitration-Peroxidation | β-Peroxyl Nitroalkanes | acs.org |

| Volatile Organic Compounds | n-Butyl Formate | Photochemical Oxidation | Peroxynitrates | conicet.gov.ar |

| Hydroperoxides | tert-Butyl Hydroperoxide | Reaction with Peroxynitrite | Singlet Molecular Oxygen | nih.gov |

Reaction Kinetics and Atmospheric Degradation Mechanisms of Tert Butyl Peroxynitrate

Thermal Dissociation Pathways and Kinetic Parameters

Peroxynitrates (ROONO₂) are recognized as thermally unstable intermediates in the atmospheric degradation of hydrocarbons. acs.org The primary pathway for the thermal decomposition of tert-butyl peroxynitrate is the unimolecular dissociation of the peroxy-nitro bond (O-N), which is typically the weakest bond in the molecule. This process is a significant source of peroxy radicals and nitrogen dioxide in the atmosphere. The formation and subsequent dissociation of peroxynitrates are crucial in nighttime atmospheric chemistry, where they act as temporary reservoirs for both peroxy radicals (RO₂) and nitrogen dioxide (NO₂). fz-juelich.dersc.org

The thermal decomposition of this compound proceeds through the homolytic cleavage of the O-NO₂ bond, yielding a tert-butyl peroxy radical ((CH₃)₃COO•) and a nitrogen dioxide (NO₂) molecule. fz-juelich.de This reaction is reversible, with the forward reaction being the unimolecular decomposition and the reverse reaction being the association of the tert-butyl peroxy radical and nitrogen dioxide.

(CH₃)₃COONO₂ ⇌ (CH₃)₃COO• + NO₂

This equilibrium plays a significant role in atmospheric chemistry, as it influences the concentrations of both the reactive radicals and NO₂. The formation of peroxynitrates can effectively sequester peroxy radicals and NO₂, thus impacting the formation of ozone and other secondary pollutants. fz-juelich.dersc.org

The decomposition rate is also influenced by pressure, particularly at lower atmospheric pressures where the unimolecular reaction is in the fall-off region. However, for many atmospheric applications, the high-pressure limit is often assumed. The stability of peroxynitrates increases at lower temperatures, leading to longer atmospheric lifetimes. rsc.org For instance, at colder temperatures (e.g., -10 °C) and in the presence of a few parts per billion by volume of NO₂, a significant fraction (up to 60%) of peroxy radicals can be stored as peroxynitrates. fz-juelich.de

Table 1: Representative Thermal Decomposition Parameters for Related Peroxy Compounds

| Compound | Activation Energy (Ea) | Pre-exponential Factor (A) | Notes |

| Di-tert-butyl peroxide | ~158 kJ/mol | 10¹⁵.⁸ s⁻¹ | Dissociation of the O-O bond. |

| Tert-butyl peroxy-3,5,5-trimethylhexanoate | 116-132 kJ/mol | Not Specified | Decomposition in the presence of acid/alkali. nih.gov |

Note: This table provides data for structurally related compounds to infer the general behavior of this compound due to the lack of specific data for the target compound.

The thermal stability of peroxynitrates varies significantly with the structure of the organic moiety (R in ROONO₂). A comparative study on the thermal lifetimes of different peroxynitrates revealed that tert-butoxyformyl peroxynitrate has a much longer lifetime than methoxymethyl peroxynitrate. acs.org The lifetime of tert-butoxyformyl peroxynitrate was found to be similar to that of peroxyacetyl nitrate (B79036) (PAN), a well-known atmospheric reservoir of NOx. acs.org This suggests that the presence of the tert-butyl group enhances the thermal stability of the peroxynitrate.

In contrast, the thermal lifetimes of some peroxynitrates, such as methoxymethyl peroxynitrate, are very short at room temperature, on the order of 1 second. acs.org The longer lifetime of tert-butyl substituted peroxynitrates indicates that they could accumulate to detectable levels in polluted air and contribute to the long-range transport of NOx, similar to PAN. acs.orgrsc.org

Photolytic Degradation Processes and Quantum Yield Determinations

Photolysis is a significant degradation pathway for many atmospheric trace gases, including organic nitrates. uci.educopernicus.org The absorption of solar radiation can lead to the dissociation of the molecule, producing reactive species that further influence atmospheric chemistry. For this compound, photolysis is expected to be an important sink, competing with thermal decomposition, especially during daytime.

The primary photochemical process for alkyl peroxynitrates is the cleavage of the weak O-NO₂ bond upon absorption of a photon. This process is analogous to the primary step in thermal decomposition.

(CH₃)₃COONO₂ + hν → (CH₃)₃COO• + NO₂

Studies on the photodissociation of the tert-butyl peroxy radical at 248 nm have shown that it can undergo further fragmentation. nih.gov The major pathway observed was a three-body fragmentation to an oxygen atom, a methyl radical, and acetone, with minor channels leading to the formation of O₂ and the tert-butyl radical, or HO₂ and isobutene. nih.gov While this is the photolysis of the product of this compound photolysis, it indicates the potential for complex secondary chemistry following the initial photodissociation. The photodissociation of the tert-butyl radical itself at 248 nm has also been studied, showing dissociation to H + 2-methylpropene and CH₃ + dimethylcarbene. rsc.org

The rate of photolysis of a molecule in the atmosphere depends on its absorption cross-section, the quantum yield for dissociation, and the actinic flux of solar radiation, all of which are wavelength-dependent. uci.edu Organic nitrates typically exhibit a weak electronic transition (n → π*) that extends into the atmospherically relevant actinic region (λ ≥ 290 nm), which is responsible for their photolysis. researchgate.net

While specific quantum yields for this compound photolysis are not detailed in the provided search results, studies on other organic nitrates have shown that photolysis can be a competitive, and sometimes dominant, atmospheric sink. uci.edu For example, the photolysis lifetimes of some monoterpene-derived organic nitrates are in the range of a few hours, comparable to their lifetimes with respect to reaction with OH radicals and ozone. uci.edu It has been noted that atmospheric models have sometimes underestimated the photolysis rates of organic nitrates by using inappropriate analogues; for instance, using tert-butyl nitrate as a proxy for monoterpene nitrates led to an underprediction of their loss rate. uci.edu This highlights the importance of determining compound-specific photolysis parameters. The photolysis of this compound will release tert-butyl peroxy radicals and NO₂, contributing to daytime radical budgets and potentially influencing ozone formation.

Bimolecular Reactions with Atmospheric Oxidants and Radical Species

The atmospheric degradation of this compound (t-BPN) is primarily driven by its reactions with various atmospheric oxidants and radical species. These bimolecular reactions are crucial in determining the atmospheric lifetime and the subsequent chemical transformations of t-BPN.

Reactions with Hydroxyl Radicals (•OH) and Product Analysis

Product analysis from such reactions would be expected to yield tert-butyl hydroperoxide and other oxygenated species. nih.gov The abstraction of a hydrogen atom by the •OH radical leads to the formation of a tert-butylperoxy radical and water. This radical can then undergo further reactions in the atmosphere.

Interaction with Nitrate Radicals (NO3•) in Dark Chemistry

Nitrate radicals (NO3•) are important oxidants in the nighttime troposphere, initiating "dark chemistry" that contributes significantly to the transformation of atmospheric trace gases. europa.eu The reaction between this compound and NO3• is a potential degradation pathway, particularly during the night when photolytic processes are absent. researchgate.net

The nitrate radical is a strong oxidant and reacts rapidly with a variety of volatile organic compounds, especially those containing unsaturated bonds. copernicus.orgnih.gov While the specific rate constant for the reaction with t-BPN is not detailed in the provided results, the mechanism would likely involve hydrogen abstraction, similar to the reaction with •OH radicals. This interaction is part of a complex cycle coupling anthropogenic NOx emissions with biogenic or anthropogenic volatile organic compounds. copernicus.orgnih.gov The formation of peroxynitrates from the reaction of peroxy radicals and nitrogen dioxide is a key process in nighttime atmospheric chemistry. fz-juelich.de

Reactivity with Ozone (O3)

Ozone (O3) is a major atmospheric oxidant, and its reactions with organic compounds can be a significant degradation pathway. oxidationtech.com The reactivity of this compound with ozone is expected to be relatively slow compared to its reactions with radical species like •OH and NO3•. researchgate.net Studies on the reaction of ozone with similar compounds, such as tert-butanol, indicate that the reaction rate is generally low. researchgate.net For instance, the reaction of ozone with methyl tert-butyl ether (MTBE) is also known to be slow under ambient conditions. dss.go.th The reaction of tert-butyl hydroperoxide with ozone proceeds via a radical chain mechanism involving tert-butoxy (B1229062) radicals. researchgate.net

Self- and Cross-Reactions with Other Peroxy Radicals and Tetroxide Intermediates

Peroxy radicals (RO2•) are key intermediates in atmospheric oxidation mechanisms. osti.gov The self-reaction of tert-butylperoxy radicals or their cross-reactions with other peroxy radicals represent another important atmospheric sink. These reactions are believed to proceed through the formation of unstable tetroxide intermediates (RO4R'). nih.govresearchgate.net

The decomposition of these tetroxide intermediates can lead to a variety of products, including molecular oxygen and alkoxyl radicals. nih.govresearchgate.net For tertiary peroxy radicals, the self- and cross-reaction rates are generally considered to be slower compared to those of primary and secondary peroxy radicals. nih.govacs.org The subsequent reactions of the resulting alkoxyl radicals, such as the tert-butoxyl radical, can involve hydrogen-atom transfer or C-C β-scission. nih.gov

Analysis of Reaction Intermediates and Stable Products

Reaction Intermediates:

Tert-butylperoxy radical ((CH3)3COO•): Formed from the initial hydrogen abstraction by •OH or NO3• radicals.

Tert-butoxyl radical ((CH3)3CO•): A potential product from the decomposition of tetroxide intermediates formed in peroxy radical self- and cross-reactions. researchgate.net

Tetroxide intermediates (RO4R'): Unstable intermediates formed during the self- and cross-reactions of peroxy radicals. nih.govresearchgate.net

Stable Products:

The stable products formed depend on the specific degradation pathway. Based on the reactions of similar compounds, the following products can be anticipated:

Tert-butyl hydroperoxide ((CH3)3COOH): A potential product from the reaction with peroxynitrite. nih.gov

Acetone ((CH3)2CO): Can be formed from the decomposition of tert-butoxyl radicals. researchgate.net

Tert-butyl alcohol ((CH3)3COH): A potential product from the reaction of tert-butyl hydroperoxide with ozone. researchgate.net

Nitrotyrosine: While not a direct product of t-BPN degradation, its formation is a marker of peroxynitrite-induced damage in biological systems, which involves similar reactive nitrogen species. nih.govnih.govresearchgate.net

The table below summarizes the expected reaction products from the atmospheric degradation of this compound.

| Precursor | Oxidant/Reaction | Major Products |

| This compound | •OH | tert-Butylperoxy radical, Water |

| This compound | NO3• | tert-Butylperoxy radical, Nitric acid |

| tert-Butylperoxy radical | Self/Cross-reaction | tert-Butoxyl radical, Acetone, tert-Butyl alcohol |

| tert-Butyl hydroperoxide | O3 | tert-Butyl alcohol, Acetone, Di-tert-butyl peroxide |

Spectroscopic Characterization and Advanced Theoretical Investigations of Tert Butyl Peroxynitrate

Advanced Spectroscopic Methodologies for Structural Elucidation and Detection

The transient and reactive nature of tert-butyl peroxynitrate necessitates the use of sophisticated spectroscopic techniques for its detection and structural analysis. These methods are crucial for understanding its role in various chemical systems.

Fourier Transform Infrared (FTIR) Spectroscopy Applications in Reaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for studying the formation and decomposition of peroxynitrates in the gas phase. tandfonline.com In studies of the atmospheric chemistry of formate (B1220265) esters, FTIR has been used to identify and quantify the products of their oxidation. For instance, the infrared spectrum of a peroxynitrate formed during the oxidation of methyl formate was recorded, and its absorption cross-sections were determined at specific wavenumbers. researchgate.net

In the context of tert-butyl compounds, FTIR is instrumental in identifying characteristic vibrational modes. For example, in the photooxidation of pivalaldehyde in the presence of nitrogen dioxide, FTIR analysis identified characteristic peaks for both a peroxynitrate ((CH₃)₃CC(O)OONO₂) and tert-butyl nitrate (B79036) ((CH₃)₃CONO₂). conicet.gov.ar The identity of these products was confirmed by comparing the experimental spectra with those obtained from synthesized standards and theoretical calculations. conicet.gov.ar Specifically, the peroxynitrate exhibited absorption bands at 794 cm⁻¹ and 1735 cm⁻¹, while the nitrate showed bands at 862 cm⁻¹ and 1648 cm⁻¹. conicet.gov.ar

The synthesis and thermal stability of various peroxy alkyl nitrates, including those of methyl, ethyl, propyl, and butyl, have been investigated using long-path infrared techniques. tandfonline.com These studies often involve generating the target compound in a reaction cell and monitoring its decomposition over time by observing the decrease in intensity of a characteristic infrared absorption band. For instance, the decomposition of peroxy propyl nitrate was followed by monitoring its absorption band at 793 cm⁻¹. tandfonline.com

The table below summarizes the characteristic infrared absorption bands for selected peroxy acyl nitrates, providing a reference for their identification in reaction mixtures.

| Compound Name | Formula | Wavenumber (cm⁻¹) | Reference |

| Peroxyacetyl nitrate | CH₃C(O)OONO₂ | - | conicet.gov.ar |

| Peroxypropionyl nitrate | CH₃CH₂C(O)OONO₂ | - | conicet.gov.ar |

| Peroxy-n-butyryl nitrate | CH₃(CH₂)₂C(O)OONO₂ | - | conicet.gov.ar |

| Dimethyl pivaloyl peroxynitrate | (CH₃)₃CC(O)OONO₂ | 790, 1735 | conicet.gov.ar |

Electron Spin Resonance (ESR) Spectroscopy for Related Radical Species

Electron Spin Resonance (ESR) spectroscopy is an indispensable technique for detecting and characterizing paramagnetic species, such as free radicals, which are often involved in the reactions of peroxynitrates. While this compound itself is not a radical, its decomposition or reactions can generate radical species.

ESR spin trapping is a common method used to detect short-lived radicals. This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be detected by ESR. A widely used spin trap is N-tert-butyl-α-phenylnitrone (PBN). nih.govsigmaaldrich.comkisti.re.kr For example, in the reaction between uric acid and peroxynitrite, PBN was used to trap carbon-based radicals, resulting in a characteristic six-line ESR spectrum. nih.govkisti.re.krresearchgate.net

The tert-butoxy (B1229062) radical, (CH₃)₃CO•, is a key radical that can be formed from tert-butyl compounds. ESR studies have been conducted on the reactions of tert-butoxy radicals with various substrates. acs.org The tert-butyl radical itself has also been studied extensively using ESR spectroscopy, with its spectrum showing complex features at low temperatures due to interactions between the internal rotation of the methyl groups and the umbrella motion of the carbon skeleton. aip.orgresearchgate.net

In studies of peroxynitrite-mediated oxidations in biological systems, ESR has been used to detect various radical intermediates. For instance, in human plasma treated with peroxynitrite, ascorbyl and albumin-thiyl radicals have been detected. nih.govportlandpress.com The identity of these radicals is confirmed by their characteristic ESR spectra and hyperfine coupling constants.

The table below presents ESR data for some relevant radical species.

| Radical Species | Spin Trap | Hyperfine Coupling Constants (G) | System Studied | Reference |

| Carbon-based radical | PBN | a(N) = 15.6, a(H) = 4.4 | Uric acid + Peroxynitrite | nih.gov |

| tert-Butylsulfinyl radical | - | g = 2.0106 | Photolysis of di-tert-butyl peroxide | cdnsciencepub.com |

Mass Spectrometry Techniques for Product Identification and Quantification

Mass spectrometry (MS) is a vital analytical technique for identifying and quantifying the products of chemical reactions, including those involving this compound. When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for analyzing complex mixtures.

In the investigation of the reaction between uric acid and peroxynitrite, LC-MS was used to identify the structure of PBN-radical adducts that were initially detected by ESR. nih.gov This combination of techniques allowed for the characterization of novel urate-derived radicals. nih.gov Specifically, protonated molecules at m/z 352 and 223 were identified as PBN-triuretcarbonyl and PBN-aminocarbonyl radical adducts, respectively. nih.gov

GC-MS has been employed to analyze the products of peroxynitrite reactions with organic substrates. For example, in the reaction of a dicopper peroxynitrite complex with 2,4-di-tert-butylphenol (B135424) (DTBP) in dichloromethane, GC-MS analysis of the reaction mixture revealed the formation of 2,4-di-tert-butyl-6-nitrophenol (B1297931) in nearly 100% yield. nih.gov

In studies of mitochondrial proteins, nano-LC-MS/MS has been used to confirm the nitration of specific proteins after exposure to peroxynitrite. cas.cz This technique can pinpoint the exact location of the modification on the protein. cas.cz

The development of new nitration methods using tert-butyl nitrite (B80452) has also relied on MS for product characterization. dtic.mil Both GC/MS and LC/MS are listed as analytical techniques used in these studies. dtic.mil

Vibrational Spectroscopy and Anharmonic Frequency Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding of molecules like this compound. The interpretation of experimental vibrational spectra is often aided by theoretical calculations.

The vibrational spectra of tert-butyl peroxides have been studied to understand the influence of the tert-butyl group on the peroxide linkage. acs.org For the tert-butyl peroxy radical, which is structurally related to this compound, high-level theoretical studies have been performed to predict its fundamental vibrational frequencies in both its ground and first excited electronic states. osti.gov

Anharmonicity, the deviation of a molecular vibration from a simple harmonic oscillator, is an important consideration for accurate prediction of vibrational frequencies. Anharmonic frequency calculations, often performed using methods like second-order vibrational perturbation theory (VPT2), can provide results that are in better agreement with experimental data. osti.govnist.gov However, the accuracy of these calculations is dependent on the level of theory and the basis set used. nist.gov Machine learning models are also being developed to predict anharmonic frequencies, which could offer a more computationally efficient approach. d-nb.info

For peroxynitrite, resonance Raman spectroscopy has been used to characterize a copper-peroxynitrite complex. nih.gov The observed vibrational frequencies, along with isotopic substitution and DFT calculations, provided insights into the coordination geometry of the peroxynitrite ligand. nih.gov

The table below presents a comparison of experimental and calculated vibrational frequencies for a related peroxynitrite species.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |

| ν(N=O) | 1545 | - | nih.gov |

| O-N stretch character | 658 | 708 (cis), 845 (trans) | nih.gov |

Quantum Chemical and Computational Studies of Reactivity and Structure

Quantum chemical calculations are essential for understanding the electronic structure, stability, and reactivity of molecules like this compound, which can be challenging to study experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) methods are widely used to investigate the properties of peroxynitrates and related species. These calculations can provide valuable information about molecular geometries, bond energies, and reaction pathways.

For the peroxynitrite anion, DFT methods have been shown to yield structural properties and vibrational frequencies that are in better agreement with high-level CCSD(T) calculations compared to some ab initio methods. acs.org This is partly attributed to the multiconfigurational character of the peroxynitrite system. The stability of different conformers, such as the cis and trans isomers of peroxynitrite, can also be assessed. DFT calculations have predicted the cis isomer of a cupric-peroxynitrite complex to be more stable than the trans isomer. nih.gov

High-level ab initio methods, such as G3(MP2,SVP), have been used to study the decomposition of alkyl radicals and their addition to olefins, providing a consistent set of kinetic data. researchgate.net For the tert-butyl peroxy radical, a focal point analysis approximating the CCSDT(Q)/CBS level of theory was used to predict an adiabatic excitation energy that was in excellent agreement with experimental measurements. osti.gov

The energetics of peroxyl radical recombination reactions, which can lead to the formation of tetroxides, have been studied using computational methods. acs.org These calculations can help elucidate the reaction mechanisms and the stability of intermediates.

The table below summarizes some key energetic data for related species obtained from computational studies.

| Species/Reaction | Calculated Property | Value | Method | Reference |

| cis-cupric-peroxynitrite | Stability relative to trans | 4.1 kcal/mol more stable | DFT | nih.gov |

| tert-butyl peroxy radical | Adiabatic excitation energy (Ã ²A' ← X̃ ²A'') | 7738 cm⁻¹ | Focal Point Analysis | osti.gov |

| β bond dissociation (tertiary radical) | Activation energy | 103 kJ mol⁻¹ | G3(MP2,SVP) | researchgate.net |

Mapping Reaction Potential Energy Surfaces and Characterizing Transition States

Theoretical studies have been instrumental in mapping the potential energy surfaces (PES) for the reactions of peroxynitrates, including this compound. These computational investigations provide detailed insights into the reaction mechanisms, identifying stable isomers, transition states, and the energetic pathways that connect them.

The unimolecular decomposition of peroxynitrates is a key area of focus. For instance, studies on related compounds like chloromethyl peroxynitrate have revealed the existence of multiple stable isomers and numerous decomposition channels. researchgate.net The primary thermal decomposition pathways often involve the rupture of the O-N bond, leading to the formation of radical species. researchgate.net The bond dissociation energies for this O-N bond are calculated to be in the range of 21.7 to 22.0 kcal/mol, which aligns well with experimental findings. researchgate.net

In the context of reactions with other molecules, the PES reveals the intricate steps of the interaction. For example, the reaction of peroxynitrous acid with isobutane (B21531) has been computationally studied, identifying transition states for the oxidation of C-H bonds. researchgate.net The geometry of these transition states, such as the linear arrangement of the C-H-O fragment, provides crucial information about the reaction mechanism. researchgate.net The reaction can proceed through different pathways, including electrophilic oxygen insertion or the formation of intermediate complexes. researchgate.net

Furthermore, the study of the N₂O₄ potential energy surface has provided evidence for new isomers, highlighting the complexity of nitrogen oxide systems. acs.org The exploration of these surfaces involves locating equilibrium structures and transition states, which are critical for understanding the reactivity and stability of these compounds. researchgate.net Methodologies like B3LYP, MP2, and CCSD(T) are commonly employed to achieve high accuracy in these theoretical predictions. researchgate.netresearchgate.net The analysis of the PES is not limited to gas-phase reactions; the influence of solvent on the reaction pathways and energetics is also a critical area of investigation. researchgate.net

The characterization of transition states is a fundamental aspect of mapping the PES. These high-energy structures represent the bottleneck of a reaction, and their properties determine the reaction rate. Advanced computational techniques are used to locate and characterize these transition states, confirming them through normal mode and intrinsic reaction coordinate (IRC) analysis. cdnsciencepub.com The structural reorganization required to reach the transition state can be significant, as seen in the rearrangement of peroxynitrite to nitrate. cdnsciencepub.com

| Reactant/Intermediate | Product(s) | Method | Key Findings |

| Chloromethyl peroxynitrate | o-cis-CHClO₂* + NO or i-cis-CHClO₂* + NO | CCSD(T)/cc-pVDZ//B3LYP/6-311G(2d,2p) | Four stable isomers identified; predominant decomposition via O-N bond rupture. researchgate.net |

| Peroxynitrous acid + Isobutane | tert-Butyl alcohol + Nitrous acid | B3LYP/6-31+G* | Transition state for tertiary C-H oxidation characterized; reaction can proceed via a complex. researchgate.net |

| Peroxynitrite | Nitrate | MP4//MP2 | Concerted rearrangement has a high activation barrier, suggesting homolysis is a more favorable pathway. cdnsciencepub.com |

Theoretical Determination of Temperature and Pressure Dependent Rate Coefficients

Theoretical calculations are crucial for determining the rate coefficients of elementary reactions involving this compound and related species, especially under conditions that are challenging to study experimentally. These calculations often employ statistical unimolecular rate theory in conjunction with data from quantum chemical calculations.

The decomposition of tert-butyl peroxyesters, which share the tert-butyl peroxy group, has been studied as a function of temperature and pressure. researchgate.net These studies show that the decomposition kinetics are first-order and are influenced by the structure of the alkyl group. researchgate.net For instance, "primary" tert-butyl peroxyesters exhibit higher activation energies (around 145 kJ mol⁻¹) compared to "secondary" and "tertiary" ones (around 130 and 120 kJ mol⁻¹, respectively). researchgate.net

For the formation and decomposition of alkyl peroxynitrates in general, temperature-dependent rate coefficients are essential for atmospheric chemistry models. researchgate.netrsc.org The equilibrium between peroxy radicals (RO₂) and nitrogen dioxide (NO₂) to form peroxynitrates (RO₂NO₂) is highly temperature-sensitive. rsc.org At lower temperatures, the equilibrium shifts towards the formation of RO₂NO₂. rsc.org

Generic rate coefficients are often developed for classes of peroxy radicals for use in large-scale atmospheric models. copernicus.orgcopernicus.org For non-acyl peroxy radicals, the reactions are often assumed to be at the high-pressure limit under typical atmospheric conditions. copernicus.org The rate coefficients for the formation (k_f) and decomposition (k_b) of these peroxynitrates are parameterized based on experimental data for smaller alkyl peroxy radicals. copernicus.org

The unimolecular decomposition of alkoxy radicals, which can be formed from the breakdown of peroxynitrates, is another area where theoretical rate coefficient determination is vital. nist.gov The rate constants for the decomposition of alkoxy radicals can be estimated using structure-activity relationships and theoretical calculations. nist.gov

| Reaction | Temperature (K) | Pressure | Rate Coefficient (k) | Method/Source |

| C₂H₅O₂ + NO₂ ⇌ C₂H₅O₂NO₂ | 298 | High-pressure limit | k_f: 8.0 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | IUPAC recommendation copernicus.org |

| C₂H₅O₂NO₂ → C₂H₅O₂ + NO₂ | 298 | High-pressure limit | k_b: 1.1 s⁻¹ | IUPAC recommendation copernicus.org |

| Generic RO₂ + NO₂ → RO₂NO₂ (non-acyl) | 298 | High-pressure limit | k_f: Generic value applied | Based on C₂-C₈ alkyl peroxy radicals copernicus.org |

| Generic RO₂NO₂ → RO₂ + NO₂ (non-acyl) | 298 | High-pressure limit | k_b: Generic value applied | Based on C₂-C₈ alkyl peroxy radicals copernicus.org |

| OH + (CH₃)₃COOH | 206-375 | 25-200 Torr | k(T) = (7.0 ± 1.0) × 10⁻¹³ exp[(485 ± 20)/T] cm³ molecule⁻¹ s⁻¹ | Experimental (PLP-LIF) rsc.org |

Conformational Analysis and Spectroscopic Property Prediction

Conformational analysis is a critical aspect of understanding the structure, stability, and reactivity of flexible molecules like this compound. Theoretical methods are extensively used to identify the most stable conformers and to predict their spectroscopic properties, which can then be compared with experimental data.

The presence of the bulky tert-butyl group significantly influences the conformational preferences of a molecule. masterorganicchemistry.com For cyclohexane (B81311) derivatives, the energy difference between axial and equatorial conformers (A-value) for a tert-butyl group is substantial (around 4.9 kcal/mol), effectively "locking" the ring in a conformation where the tert-butyl group is equatorial. masterorganicchemistry.com This principle also applies to acyclic systems where steric interactions involving the tert-butyl group will favor certain rotational isomers.

Theoretical calculations can map the potential energy surface as a function of key dihedral angles, revealing the energy barriers between different conformers. auremn.org.br For any given configuration, multiple conformations may exist, differing only by rotation around single bonds. auremn.org.br Computational methods can determine the geometries and relative energies of these conformers. auremn.org.br

Once the stable conformers are identified, their spectroscopic properties, such as vibrational frequencies and electronic transition energies, can be predicted. osti.gov For the tert-butyl peroxy radical, a closely related species, high-level theoretical studies have been performed to calculate the fundamental vibrational frequencies for its ground and first excited electronic states. osti.gov Such predictions are invaluable for interpreting experimental spectra and for the unambiguous identification of the radical in complex chemical environments. osti.gov

UV spectroscopy is another powerful tool for conformational analysis, particularly when combined with theoretical calculations of environment-induced electronic Stark effects. nih.gov The electric field generated by the molecular environment can shift the electronic transitions of a chromophore, and the magnitude of this shift is conformation-dependent. nih.gov By correlating experimentally observed transition frequencies with calculated electric fields for different conformers, precise conformational assignments can be made. nih.gov

| Compound/System | Method | Key Findings |

| cis-1,4-di-tert-butylcyclohexane | MM2 Energy Minimization | The twisted boat conformation was found to have a slightly lower energy than the stretched chair conformation. upenn.edu |

| tert-Butyl peroxy radical | High-level theoretical studies | A single minimum-energy structure was found on both the ground and first excited electronic state surfaces; fundamental vibrational frequencies were predicted. osti.gov |

| Alkali benzylacetate ion pairs | UV spectroscopy and electric field calculations | Correlation between conformation-dependent calculated electric fields and experimental electronic transition frequencies allowed for precise conformational assignments. nih.gov |

| Chloroacetone | Ab initio calculations and NMR spectroscopy | The energy difference between cis and gauche conformers was determined, showing good agreement between theoretical and experimental values. auremn.org.br |

Atmospheric Dynamics and Environmental Transport Implications of Tert Butyl Peroxynitrate

Atmospheric Cycling, Distribution, and Transport Phenomena

Tert-butyl peroxynitrate, along with other organic peroxynitrates, plays a crucial role in the troposphere as a reservoir for nitrogen oxides (NOx), which are key precursors to ozone formation. These compounds are formed from the reaction of peroxy radicals (RO₂) with nitrogen dioxide (NO₂). The stability and lifetime of these peroxynitrates are highly dependent on temperature, influencing their ability to sequester and transport NOx over long distances. In colder regions of the atmosphere, such as the upper troposphere, this compound is more stable, effectively trapping NOx. As this air descends to warmer altitudes, the compound decomposes, releasing NOx and contributing to ozone production in regions far from the original NOx sources. This process is of global significance as it redistributes reactive nitrogen and alters the oxidative capacity of the atmosphere on a large scale. researchgate.netrsc.org

The formation of peroxynitrates is a termolecular reaction, and its efficiency is dependent on pressure and temperature. conicet.gov.ar While peroxyacetyl nitrate (B79036) (PAN) is the most well-known and abundant peroxynitrate, other alkyl peroxynitrates, including this compound, contribute to the total budget of reactive nitrogen. researchgate.netd-nb.info Their role as NOx reservoirs is particularly important in the nighttime atmosphere, where they can influence the concentrations of various radical species. researchgate.net The equilibrium between the formation and decomposition of these peroxynitrates is a key factor in determining their atmospheric impact. rsc.org

The atmospheric lifetime of this compound is a critical factor in its ability to facilitate the long-range transport of reactive nitrogen. Its thermal stability allows it to persist in the atmosphere long enough to be transported over vast distances, particularly at colder temperatures found at higher altitudes. conicet.gov.ar This transport mechanism effectively moves NOx from polluted source regions to more remote areas. Upon transport to warmer regions, the compound breaks down, releasing NOx and influencing local atmospheric chemistry. This process can lead to ozone formation in downwind areas that would otherwise have low NOx concentrations. researchgate.net The long-range transport of peroxynitrates like this compound is a significant factor in the global distribution of ozone and other photo-oxidants. d-nb.info

The formation and decomposition of this compound directly impact tropospheric ozone levels and the budget of atmospheric radicals. By sequestering NOx, it can suppress ozone formation in NOx-rich environments. escholarship.org However, upon decomposition in remote, NOx-limited regions, the released NOx can fuel significant ozone production. researchgate.netescholarship.org The reactions of organic peroxy radicals, which lead to the formation of this compound, are a central part of the complex chemical mechanisms that govern atmospheric ozone. researchgate.net

Field Measurement Methodologies and Observational Campaigns

The in-situ measurement of atmospheric peroxynitrates, including this compound, presents significant analytical challenges due to their low concentrations and thermal instability. Several advanced techniques have been developed to address these challenges.

One prominent method is Thermal Dissociation-Laser Induced Fluorescence (TD-LIF) . This technique involves heating a sample of ambient air to a specific temperature, causing the peroxynitrates to thermally dissociate and release NO₂. The resulting NO₂ is then detected with high sensitivity using laser-induced fluorescence. berkeley.educopernicus.org By using different heating temperatures, it is possible to differentiate between various classes of organic nitrates. berkeley.edu For example, total peroxy nitrates (ΣPNs) dissociate at around 200°C. berkeley.edu

Another widely used technique is Chemical Ionization Mass Spectrometry (CIMS) . CIMS instruments can be configured to selectively detect specific peroxynitrates by using a reagent ion that reacts with the target molecule to form a detectable product ion. noaa.gov This method offers high sensitivity and selectivity for individual peroxynitrate species.

Thermal Dissociation-Cavity Ring-Down Spectroscopy (TD-CRDS) and Thermal Dissociation-Cavity Attenuated Phase Shift Spectroscopy (TD-CAPS) are other methods that rely on the thermal decomposition of peroxynitrates to NO₂. The NO₂ is then quantified using highly sensitive optical absorption techniques. researchgate.net These instruments are often designed with multiple channels heated to different temperatures to differentiate between peroxynitrates and other organic nitrates. researchgate.net

These sophisticated instruments have been deployed in numerous field campaigns to measure the concentrations and distribution of peroxynitrates in various atmospheric environments, from polluted urban areas to remote regions. berkeley.edunoaa.gov

Table 1: Comparison of In-Situ Measurement Techniques for Peroxynitrates

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| TD-LIF | Thermal dissociation followed by laser-induced fluorescence detection of NO₂. berkeley.educopernicus.org | High sensitivity, can measure total peroxynitrates (ΣPNs). berkeley.edu | Can have interferences from other nitrogen compounds. copernicus.org |

| CIMS | Chemical ionization followed by mass spectrometric detection. noaa.gov | High selectivity for individual species. noaa.gov | Requires specific reagent ions for different compounds. |

| TD-CRDS/CAPS | Thermal dissociation followed by cavity ring-down or cavity attenuated phase shift spectroscopy detection of NO₂. researchgate.net | High sensitivity and accuracy for NO₂ detection. | Potential for interferences in the thermal dissociation inlet. researchgate.net |

Interpretation of Ambient Field Data in Conjunction with Atmospheric Models

The role of this compound and other organic peroxynitrates in atmospheric chemistry is complex, and its full impact is still under investigation. Due to their thermal instability at typical ambient temperatures in the lower atmosphere, simple alkyl peroxynitrates are generally not expected to act as significant sinks for nitrogen dioxide (NO₂) or play a major role in smog modeling studies. tandfonline.com However, they may have more importance in the chemistry of the stratosphere. tandfonline.com

Atmospheric transport models are crucial tools for understanding the movement and transformation of pollutants. umich.eduurbanemissions.info These models mathematically simulate atmospheric processes, including chemical reactions and dispersion, to predict pollutant concentrations. urbanemissions.infoepa.gov For species like this compound, these models rely on accurate kinetic and mechanistic data to simulate their formation and decay.

The interpretation of ambient field data for trace species is often accomplished by comparing measurements with the output of atmospheric models. Discrepancies between the measured concentrations and model predictions can highlight gaps in our understanding of the underlying chemical and physical processes. For instance, if a model underpredicts the concentration of a particular compound, it may indicate a missing or underestimated source, or an overestimated sink. Conversely, an overprediction might suggest an unknown removal process or an overestimated formation rate.

Recent studies have shown the importance of including the reversible formation of non-peroxyacetyl nitrate (PAN) peroxynitrates in atmospheric models, especially for nighttime chemistry. rsc.orgresearchgate.net The formation of peroxynitrates (RO₂NO₂) from the reaction of peroxy radicals (RO₂) with nitrogen dioxide (NO₂) and their subsequent thermal decomposition are often excluded from chemical mechanisms to save computational time, under the assumption that the equilibrium strongly favors the reactants (RO₂ + NO₂). rsc.orgresearchgate.net However, chamber studies have demonstrated that including these reversible reactions for a range of RO₂ species, using structure-activity relationships, leads to better agreement between model simulations and measured concentrations of radicals and other trace gases under atmospherically relevant conditions. rsc.orgresearchgate.net

Laboratory Chamber Studies Simulating Atmospheric Conditions

Laboratory chamber studies are essential for elucidating the atmospheric chemistry of compounds like this compound under controlled conditions that mimic the real atmosphere. tandfonline.comucr.eduwhiterose.ac.uk These studies are typically conducted in large-volume reaction chambers, often made of Pyrex glass or Teflon film, where temperature, pressure, and the concentrations of reactants can be precisely controlled. tandfonline.comtandfonline.com

The synthesis of alkyl peroxynitrates, including this compound, in these chambers suggests their potential formation in the atmosphere. tandfonline.com These studies often involve the photolysis of a precursor molecule to generate radicals in the presence of an alkane, oxygen, and nitrogen oxides (NOx). tandfonline.com For example, chlorine atoms, generated by the photolysis of molecular chlorine, can be used to initiate the oxidation of alkanes. tandfonline.com

Characterization of Reaction Products and Yields under Controlled Environments

A primary goal of laboratory chamber studies is to identify and quantify the products formed from the atmospheric oxidation of a parent compound. In the context of tert-butyl alcohol (TBA), a precursor to the tert-butylperoxy radical, chamber data have confirmed that the major oxidation products are formaldehyde (B43269) and acetone. ucr.edu

Environmental chamber experiments are conducted to determine the effects of adding a specific compound on key atmospheric processes like nitrogen oxide (NO) oxidation and ozone (O₃) formation. ucr.edu To achieve a good fit between experimental results and model simulations for the oxidation of TBA, it was necessary to assume an approximate 7% yield of organic nitrates from the reactions of the resulting peroxy radicals with NO. ucr.edu

The formation of various products from the reactions of peroxy radicals is a key area of investigation. Peroxy radicals (RO₂) are crucial intermediates in atmospheric oxidation. acs.orgaip.org They can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂), or they can form an organic nitrate (RONO₂). acs.org The branching ratio between these two pathways is dependent on the structure of the RO₂ radical. whiterose.ac.ukcopernicus.org

In studies involving the chlorine-initiated oxidation of n-butyl formate (B1220265) in the presence of NO₂, a variety of products have been identified, including carbonyl compounds, dicarbonyls, nitrates, and a new peroxynitrate. conicet.gov.ar The formation of these products is explained by the reactions of different peroxy radicals formed from the initial oxidation of the n-butyl formate molecule. conicet.gov.ar

The table below summarizes the products and their yields from the oxidation of tert-butyl alcohol, which leads to the formation of the tert-butylperoxy radical.

| Reactant | Major Products | Assumed Organic Nitrate Yield from RO₂ + NO |

|---|---|---|

| tert-Butyl Alcohol | Formaldehyde, Acetone | ~7% |

Kinetic and Mechanistic Studies in Smog Chambers

Smog chambers are instrumental in determining the reaction kinetics and mechanisms of atmospheric chemical reactions. tandfonline.comucr.edunist.gov These studies provide crucial data for developing and validating the chemical mechanisms used in atmospheric models. epa.govwhiterose.ac.uk

The thermal stability of peroxynitrates is a key parameter determined in these studies. For instance, the thermal decomposition of peroxy propyl nitrate has been studied by observing the decay of its infrared absorption bands over a range of temperatures. tandfonline.com Such experiments reveal that at ambient conditions, alkyl peroxynitrates are generally short-lived species. tandfonline.com

The reaction of the tert-butylperoxy radical with nitric oxide (NO) has been studied, and rate constants have been determined at room temperature. researchgate.net The reaction between peroxy radicals and nitrogen dioxide (NO₂) to form peroxynitrates is a reversible reaction. copernicus.org

RO₂ + NO₂ ⇌ RO₂NO₂

The forward and reverse rate constants for this equilibrium are critical for accurately modeling the role of peroxynitrates in the atmosphere. While acyl peroxy nitrates (like PAN) are relatively stable, alkylperoxy nitrates are less so. whiterose.ac.uk

Kinetic studies in smog chambers help to refine structure-activity relationships (SARs), which are used to estimate rate coefficients for reactions where experimental data are unavailable. whiterose.ac.ukcopernicus.org These SARs are essential for building comprehensive chemical mechanisms for the vast number of organic compounds present in the atmosphere. whiterose.ac.ukcopernicus.org

The table below presents kinetic data for the reaction of the tert-butylperoxy radical.

| Reaction | Rate Constant (k) | Temperature (K) | Notes |

|---|---|---|---|

| tert-butylperoxy + NO | (8.5 ± 1.5) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 298 ± 2 | - |

Advanced Research Methodologies and Future Directions in Tert Butyl Peroxynitrate Research

Development of Novel and Enhanced Analytical Techniques

The accurate measurement of tert-butyl peroxynitrate and related reactive nitrogen species is critical for understanding their role in atmospheric chemistry. Research has focused on developing analytical techniques with improved performance characteristics to enable more precise quantification and characterization.

Advancements in Sensitivity, Selectivity, and Detection Limits

Direct, highly sensitive, and selective analytical methods for atmospheric this compound are an ongoing area of development. However, advancements in techniques for related compounds, such as organic nitrates and other peroxynitrates, indicate promising future directions. Fluorescence-based measurements, for instance, have been developed for the real-time quantitative detection of peroxynitrite (ONOO⁻), demonstrating high selectivity over other competing reactive oxygen species. nih.gov

For broader classes of organic nitrates, thermal dissociation coupled with laser-induced fluorescence (TD-LIF) has emerged as a powerful technique. This method allows for the quantification of total particle-phase organic nitrates with high time resolution and low detection limits, on the order of parts per trillion by volume (ppt) per minute. nih.gov Instruments using this principle can differentiate between total peroxy nitrates (ΣPNs) and total alkyl nitrates (ΣANs) by using heated inlets at different temperatures to selectively dissociate classes of compounds, which are then detected as nitrogen dioxide (NO₂) copernicus.org.

Innovations in chromatography are also contributing to enhanced analytical capabilities. The use of superficially porous particle columns can increase throughput and efficiency in separating complex mixtures, which is applicable to the analysis of atmospheric samples. nih.gov

Innovations in In-Situ and Real-Time Measurement Strategies

In-situ and real-time measurements are essential for capturing the transient nature of atmospheric compounds like this compound. Chamber studies often employ techniques that provide continuous data. For example, a novel instrument has been developed to quantify total particle-phase organic nitrates in real-time by separating aerosol nitrates from gas-phase nitrates with a denuder, followed by thermal dissociation and laser-induced fluorescence detection of the resulting NO₂. nih.govacs.org This approach is capable of measurements on the order of seconds without interference from inorganic nitrate (B79036). nih.gov

Atmospheric Chemical Transport Modeling and Integrated Global/Regional Studies

Atmospheric models are indispensable tools for assessing the impact of chemical compounds on a regional and global scale. Integrating the complex chemistry of this compound into these models is a key area of research for improving the accuracy of air quality and climate predictions.

Integration of this compound Chemistry into Comprehensive Atmospheric Models

Chemical Transport Models (CTMs) are computational systems that simulate the evolution and distribution of tracers in the atmosphere by incorporating processes like emissions, transport, chemical transformations, and deposition. ecmwf.intcopernicus.org The formation of peroxynitrates from the reaction of peroxy radicals (RO₂) with nitrogen dioxide (NO₂) is a critical pathway that influences atmospheric composition. whiterose.ac.uk

Recent studies have highlighted the importance of including the reversible formation of non-acyl peroxynitrates, like this compound, into the chemical mechanisms of these models. rsc.org Previously, only the chemistry of methyl peroxy nitrate and peroxyacyl nitrates (PANs) was commonly represented due to their relative abundance and stability. whiterose.ac.uk However, omitting the chemistry of other peroxynitrates can lead to misinterpreted model predictions, particularly concerning nighttime atmospheric chemistry and radical budgets. rsc.org The integration of this chemistry is crucial for accurately simulating the budgets of nitrogen oxides (NOx), hydroxyl radicals (OH), and ozone (O₃) on regional and global scales. rsc.org Coupled CTMs, which link meteorological data with atmospheric chemistry, provide a framework for these integrations, allowing for a more dynamic and realistic simulation of atmospheric processes. ecmwf.int

Parameterization of Reaction Rate Coefficients and Branching Ratios for Model Inputs

Accurate model predictions depend on the precise parameterization of chemical reactions. This involves defining the rate coefficients and branching ratios for all relevant reactions. For peroxynitrates, this includes the formation reaction between a peroxy radical (RO₂) and NO₂, as well as its thermal decomposition.

Structure-Activity Relationship (SAR) methods are used to define generic rate coefficients for classes of reactions where specific experimental data is unavailable. copernicus.org This information is vital for representing the chemistry of the vast number of organic peroxy radicals present in the atmosphere. The equilibrium between the formation and dissociation of peroxynitrates is highly temperature-dependent. For instance, at lower temperatures, the equilibrium shifts towards the formation of the peroxynitrate product (RO₂NO₂), effectively acting as a temporary sink for both radicals and NOx. rsc.org

The table below presents generic reaction parameters for alkyl peroxy radicals, which are used in atmospheric models.

Sensitivity Analysis of Model Predictions to Peroxynitrate Chemistry

Sensitivity analysis is a critical tool used to evaluate how the outputs of a model, such as pollutant concentrations, are affected by uncertainties or changes in input parameters, like reaction rate coefficients. anl.govnih.gov Comprehensive sensitivity studies have been performed on atmospheric chemistry models to identify the most influential reactions and parameters under various conditions. anl.gov

These analyses have shown that photochemical ozone formation is highly sensitive to the rate constants of reactions involving NOx and reactive radicals, especially in polluted environments. anl.gov The inclusion of peroxynitrate chemistry directly impacts the modeled concentrations of peroxy radicals and the availability of NOx, thereby influencing ozone production. For example, model predictions can be sensitive to the uptake coefficients of species like peroxyacyl nitrates (PANs), a class of peroxynitrates. anl.gov By identifying which parameters have the most significant impact, sensitivity analyses guide future laboratory and field research to reduce uncertainties in atmospheric models. copernicus.org

Table of Mentioned Compounds

Interdisciplinary Research with Related Chemical Species and Processes

The study of this compound (t-BPN) is intrinsically linked to broader fields of chemistry, necessitating interdisciplinary approaches to fully comprehend its role in various chemical systems. Understanding its behavior requires examining the fundamental principles of radical chemistry and oxidation pathways, as well as drawing comparisons with structurally and functionally related compounds like peroxyacyl nitrates (PANs).

Broader Context of Radical Chemistry and Oxidation Pathways

This compound is a participant in the complex web of radical chemistry that governs many atmospheric and biological processes. Its formation and reactions are deeply rooted in the generation and transformation of free radicals. Peroxynitrites, in general, are potent oxidizing and nitrating agents, primarily due to their ability to generate highly reactive radical species.

The decomposition of peroxynitrous acid (HOONO), the parent compound of peroxynitrates, can proceed via homolytic cleavage to produce hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals. These radicals are powerful one- and two-electron oxidants that can react with a wide array of biomolecules. For instance, the hydroxyl radical is a notoriously reactive species that can initiate oxidative damage, while nitrogen dioxide is a key player in nitration reactions.

In biological systems, the presence of tert-butyl hydroperoxide can lead to the formation of tert-butoxyl and tert-butylperoxyl radicals, which are themselves significant oxidizing agents. The reaction between peroxynitrite and tert-butyl hydroperoxide has been shown to produce singlet oxygen, a highly reactive form of oxygen that can participate in various oxidative reactions.

Comparative Studies with Peroxyacyl Nitrates (PANs) and Other Organic Nitrates

Comparative studies between this compound and other organic nitrates, particularly peroxyacyl nitrates (PANs), provide valuable insights into its relative reactivity and environmental impact. PANs, such as peroxyacetyl nitrate, are well-known secondary pollutants in photochemical smog. copernicus.org Like this compound, they are formed from the reaction of organic peroxy radicals with nitrogen dioxide.

While both classes of compounds act as reservoirs for nitrogen oxides (NOx) in the atmosphere, their stability and decomposition rates can differ, influencing their transport distances and impact on regional air quality. For example, the thermal stability of PANs is a key factor in their ability to transport NOx over long distances. Understanding the comparative stability of this compound is therefore essential for modeling its atmospheric fate.

Studies comparing the effects of tert-butyl hydroperoxide and peroxynitrite on biological systems, such as isolated mitochondria, reveal differences in their oxidative damage mechanisms. researchgate.netresearchgate.net For instance, fatty acids have shown greater sensitivity to lower concentrations of tert-butyl hydroperoxide, while peroxynitrite is more effective at inducing the formation of lipofuscin-like pigments and nitration of proteins. researchgate.netresearchgate.net These findings highlight the distinct chemical properties and biological consequences of different peroxide and peroxynitrite species.

The table below summarizes some key comparative aspects between this compound (inferred from related compounds) and peroxyacetyl nitrate (a representative PAN).

| Feature | This compound (Inferred) | Peroxyacetyl Nitrate (PAN) |

| Formation | Reaction of tert-butylperoxy radical with NO₂ | Reaction of peroxyacetyl radical with NO₂ |

| Atmospheric Role | Potential NOx reservoir | Known NOx reservoir and transport agent |

| Primary Precursors | Isobutane (B21531) and other branched-chain alkanes | Acetaldehyde and other volatile organic compounds |

| Decomposition Products | Tert-butoxyl radical and NO₂ | Peroxyacetyl radical and NO₂ |

Identification of Emerging Research Questions and Future Challenges

The field of this compound research is continually evolving, with new questions and challenges emerging as analytical techniques and computational models become more sophisticated. Future research will likely focus on refining our understanding of its fundamental chemical properties and its broader environmental and biological implications.

Emerging Research Questions:

Atmospheric Abundance and Distribution: What are the typical atmospheric concentrations of this compound in different environments (urban, rural, remote), and how do these concentrations vary seasonally and diurnally?

Secondary Organic Aerosol (SOA) Formation: To what extent does the atmospheric oxidation of this compound and its precursor, isobutane, contribute to the formation of secondary organic aerosols?

Heterogeneous Chemistry: What are the roles of heterogeneous and multiphase reactions, for instance on the surface of aerosols, in the formation and loss of this compound?

Biological Interactions: Beyond general oxidative stress, what are the specific molecular targets of this compound and its decomposition products in biological systems?

Isotopic Analysis: Can the isotopic composition of nitrogen and oxygen in this compound be used to trace its sources and atmospheric processing pathways?

Future Challenges:

Real-time Detection: Developing and deploying instrumentation for the sensitive and selective real-time measurement of this compound in the atmosphere remains a significant challenge due to its expected low concentrations and potential interferences from other nitrogen oxides and organic nitrates.

Kinetic and Mechanistic Studies: Accurately determining the temperature and pressure dependence of the key formation and loss reactions of this compound under atmospherically relevant conditions is crucial for improving the accuracy of chemical transport models.

Computational Modeling: Enhancing the representation of non-acyl peroxynitrate chemistry in atmospheric models is necessary to accurately predict their impact on NOx cycling and ozone formation, especially at lower temperatures where their stability increases. uni-koeln.de

Toxicological Assessment: A more comprehensive toxicological evaluation is needed to fully understand the potential health effects of exposure to this compound, moving beyond the general understanding of oxidative stress.

Interdisciplinary Collaboration: Addressing the multifaceted nature of this compound research will require closer collaboration between atmospheric chemists, toxicologists, biochemists, and computational scientists.

The following table outlines some of the key research areas and the associated challenges for future investigations into this compound.

| Research Area | Key Questions | Major Challenges |

| Atmospheric Chemistry | What is its role in NOx cycling and ozone formation? | Real-time, in-situ measurement; Accurate kinetic data. |

| Aerosol Science | Does it contribute to SOA formation? | Characterizing complex multiphase reaction pathways. |

| Biochemistry & Toxicology | What are its specific biological targets and health impacts? | Differentiating its effects from other reactive nitrogen species. |

| Computational Chemistry | Can we accurately model its formation, decomposition, and reaction pathways? | Developing accurate and computationally efficient theoretical models. |

Q & A

Basic Research Questions

Q. What laboratory methods are recommended for synthesizing tert-butyl peroxynitrate, and how can purity be validated?

- Methodological Answer : A photochemical synthesis approach, analogous to acyl peroxynitrate (APN) generation, can be adapted. This involves photolysis of tert-butyl chloride or ketone precursors in the presence of O₂ and NO₂ under controlled UV light. Post-synthesis, separation via preparative gas chromatography and quantification using total NOy instrumentation are critical. Validation should employ iodide ion chemical ionization mass spectrometry (I−CIMS) to confirm molecular structure and purity .

Q. How should researchers assess the thermal and chemical stability of this compound under experimental conditions?

- Methodological Answer : Stability studies require controlled environments with temperature gradients (e.g., −20°C to 25°C) and monitoring via real-time infrared (IR) spectroscopy or HPLC. Decomposition rates can be tracked by measuring NO₂ release or peroxide content. Compatibility tests with acids, bases, and oxidizers (e.g., permanganates, chlorates) should follow ASTM protocols, referencing safety guidelines for tert-butyl hydroperoxide storage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use explosion-proof equipment, grounded containers, and non-sparking tools to mitigate ignition risks. Static discharge precautions (e.g., anti-static mats) and PPE (nitrile gloves, face shields) are mandatory. Storage must adhere to guidelines for peroxides: inert atmospheres (argon/nitrogen), refrigeration (−20°C), and isolation from incompatible substances like strong acids or reducing agents .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in atmospheric reactivity data for this compound?

- Methodological Answer : Conflicting reactivity data (e.g., half-life discrepancies in NOx-rich vs. low-O₃ environments) require coupled TD-CIMS (thermal dissociation–chemical ionization mass spectrometry) and FTIR to quantify reaction intermediates. Isotopic labeling (e.g., ¹⁵NO₂) can track nitrogen redistribution pathways. Statistical validation should follow multi-laboratory calibration frameworks, as seen in APN studies .

Q. How can mechanistic studies elucidate this compound’s role in secondary organic aerosol (SOA) formation?

- Methodological Answer : Utilize smog chamber experiments with isoprene or terpene precursors under varying humidity and UV intensities. Monitor SOA yields via aerosol mass spectrometry (AMS) and compare with control systems lacking peroxynitrate. Computational modeling (e.g., Master Chemical Mechanism v4.2) can predict branching ratios for radical-mediated pathways .

Q. What strategies optimize detection limits for this compound in trace atmospheric samples?

- Methodological Answer : Enhance sensitivity using cavity ring-down spectroscopy (CRDS) with custom wavelength tuning for peroxynitrate absorption bands. Pre-concentration via cryogenic trapping or selective adsorbents (e.g., Tenax TA) coupled with GC-EIMS (electron ionization MS) improves detection to sub-ppt levels. Cross-validate with I−CIMS to address matrix interference .

Methodological Notes

- Synthesis Validation : Always include blank experiments to rule out artifacts from precursor photolysis byproducts .

- Data Contradiction Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., temperature, light intensity) affecting reactivity .

- Safety Compliance : Regularly audit storage conditions using peroxide test strips and adhere to OSHA HCS protocols for peroxide handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.